4-(3-Buten-1-yl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Buten-1-yl)phenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Buten-1-yl)phenylmagnesium bromide is typically prepared by reacting 4-(3-Buten-1-yl)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Buten-1-yl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF.
Catalysts: Sometimes used in catalytic amounts to enhance reaction rates.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
4-(3-Buten-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of key intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium bromide byproduct is typically removed by aqueous workup.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the butenyl group.
4-Methylphenylmagnesium Bromide: Similar structure but with a methyl group instead of a butenyl group.
Uniqueness
4-(3-Buten-1-yl)phenylmagnesium bromide is unique due to its butenyl group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful in forming complex molecules that require multiple functional groups.
Properties
IUPAC Name |
magnesium;but-3-enylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLWXHDKJSZTE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.